

Selectivity Profile of AZD7648: A Comparative Analysis Against PIKK Family Kinases

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, against other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family. The information presented is supported by experimental data from biochemical assays to assist in evaluating its potential for targeted therapeutic applications.

Introduction to PIKK Family Kinases

The PIKK family of serine/threonine protein kinases plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation.[1][2] Key members of this family include Ataxia-telangiectasia mutated (ATM), ATM and Rad3-related (ATR), the catalytic subunit of DNA-PK (DNA-PKcs), mammalian target of rapamycin (mTOR), and Suppressor with morphological effect on genitalia 1 (SMG1).[1][3][4] Due to the structural similarities in their kinase domains, developing highly selective inhibitors can be challenging.[4][5] AZD7648 is a potent and highly selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[6][7][8]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of AZD7648 against DNA-PK and its selectivity over other kinases has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.



Kinase	IC50 (nM)	Selectivity vs. DNA-PK	Reference
DNA-PK	0.6	-	[6][7]
Other Kinases (396 panel)	>100-fold less potent	>100-fold	[6]
PI3K family kinases	>100-fold less potent	>100-fold	[7]

Note: While specific IC50 values for all individual PIKK family members (ATM, ATR, mTOR, SMG1) for AZD7648 are not detailed in the provided search results, the compound has been demonstrated to be highly selective for DNA-PK over a broad panel of 396 other kinases, including the closely related PI3K and PIKK family members.[6][7]

Experimental Protocols

The determination of kinase inhibition and selectivity profiling is predominantly carried out using in vitro biochemical assays. Two common methods are the LanthaScreen™ TR-FRET Kinase Assay and the Adapta™ Universal Kinase Assay.

LanthaScreen™ TR-FRET Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method for measuring kinase activity.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A fluorescein-labeled substrate, when phosphorylated, is recognized by a terbium-labeled phospho-specific antibody. The proximity of the terbium (donor) and fluorescein (acceptor) fluorophores upon binding results in a FRET signal.[4] The signal is directly proportional to the amount of phosphorylated substrate.

General Protocol:

• Kinase Reaction: The kinase, fluorescein-labeled substrate, and ATP are combined in a reaction buffer and incubated to allow the phosphorylation reaction to proceed.[4]



- Reaction Termination and Detection: The reaction is stopped by the addition of EDTA. A
 terbium-labeled antibody specific for the phosphorylated substrate is then added.[4]
- Signal Measurement: After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured on a plate reader. The ratio of the acceptor (fluorescein) emission to the donor (terbium) emission is calculated.[4]
- Inhibitor Profiling: To determine the IC50 of an inhibitor like AZD7648, the assay is performed with serially diluted concentrations of the compound. The resulting signal is plotted against the inhibitor concentration to calculate the IC50 value.[9]

Adapta™ Universal Kinase Assay

The Adapta™ assay is a homogeneous, fluorescence-based immunoassay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

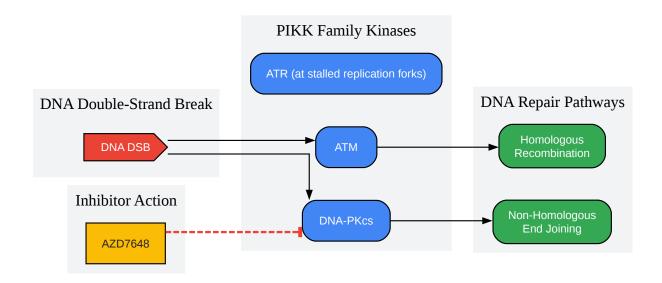
Principle: This assay is based on the displacement of an Alexa Fluor™ 647-labeled ADP tracer from a europium-labeled anti-ADP antibody. The amount of ADP produced by the kinase reaction is proportional to the displacement of the tracer, leading to a decrease in the TR-FRET signal.[10][11][12]

General Protocol:

- Kinase Reaction: The kinase and substrate are incubated with ATP, allowing for the conversion of ATP to ADP.[11]
- Detection: A solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor™
 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added to the assay well.
 [10][11]
- Signal Measurement: The plate is incubated to allow the detection reagents to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader.[11]
- Inhibitor Profiling: For IC50 determination, the kinase reaction is performed in the presence of varying concentrations of the inhibitor. The signal is then measured and used to calculate the inhibitor's potency.[11]



Visualizations PIKK Signaling Pathway in DNA Damage Response

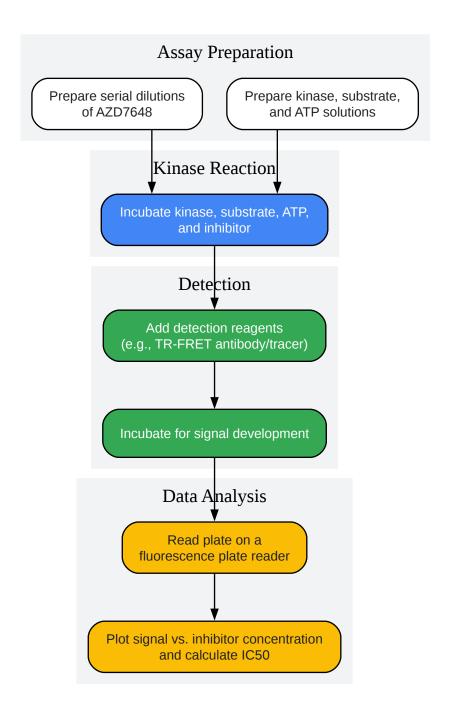


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Caption: PIKK family kinases in DNA double-strand break repair pathways.

Experimental Workflow for Kinase Selectivity Profiling





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Caption: General workflow of a biochemical kinase selectivity assay.

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